molecular formula C11H9N5S B1481734 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098132-56-8

5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1481734
CAS RN: 2098132-56-8
M. Wt: 243.29 g/mol
InChI Key: XSIOGAGUSAVLBI-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (AMTP) is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a synthetic compound, and its structure consists of an azide group, a prop-2-yn-1-yl group, and a thiophene ring. AMTP is a versatile molecule and has a wide range of applications in both scientific research and industrial processes. The compound has been studied extensively in recent years, and its potential uses are still being explored.

Scientific Research Applications

5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. The compound has been studied for its potential use as a therapeutic agent, and it has been found to have anti-inflammatory and antioxidant properties. In addition, this compound has been used to study the mechanisms of action of various drugs, as well as to identify new drug targets. The compound has also been used to study the effects of various environmental factors, such as UV radiation, on biological systems.

Mechanism of Action

The exact mechanism of action of 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is still not fully understood. However, it is believed that the compound binds to specific proteins in the cell, which then triggers a series of reactions. These reactions lead to the production of certain metabolites, which are then responsible for the therapeutic effects of the compound. In addition, this compound has been found to interact with certain receptors in the cell, which can affect the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. The compound has been found to have anti-inflammatory and antioxidant properties, as well as to induce cell death in some types of cancer cells. In addition, this compound has been found to have an effect on the expression of certain genes, which can lead to changes in the activity of certain enzymes. Finally, the compound has been found to have an effect on the metabolism of certain drugs, which can lead to changes in their efficacy.

Advantages and Limitations for Lab Experiments

5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable under most conditions. In addition, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound does have some limitations. For example, the compound has a relatively short half-life, which can limit its use in some experiments. In addition, the compound is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole. The compound could be used to develop new therapeutic agents, as well as to identify new drug targets. In addition, the compound could be used to study the effects of environmental factors, such as UV radiation, on biological systems. Finally, the compound could be used to study the metabolism of certain drugs, as well as to identify new drug interactions.

properties

IUPAC Name

5-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c1-2-5-16-9(8-13-15-12)7-10(14-16)11-4-3-6-17-11/h1,3-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIOGAGUSAVLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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